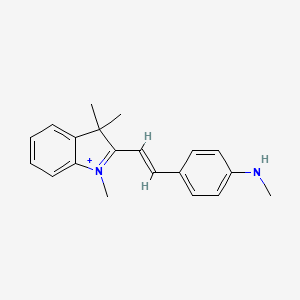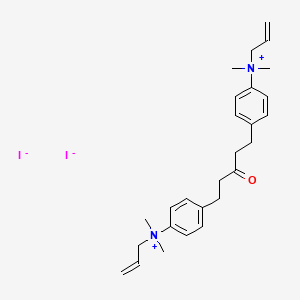
Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenaminium core linked by a 3-oxo-1,5-pentanediyl bridge to two N,N-dimethyl-N-2-propenyl groups, with diiodide as the counterion. It is often studied for its potential as a cholinesterase inhibitor, making it relevant in neurological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide typically involves multiple steps:
Formation of the Benzenaminium Core: This step involves the alkylation of aniline derivatives with allyl bromide in the presence of a base such as potassium carbonate.
Introduction of the 3-oxo-1,5-pentanediyl Bridge: This is achieved through a Friedel-Crafts acylation reaction, where the benzenaminium derivative reacts with a diketone in the presence of a Lewis acid catalyst like aluminum chloride.
Final Quaternization: The final step involves the quaternization of the nitrogen atoms with methyl iodide to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-oxo-1,5-pentanediyl bridge, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a cholinesterase inhibitor, which could have implications in treating neurological disorders such as Alzheimer’s disease.
Medicine: Potential therapeutic agent due to its inhibitory effects on cholinesterase, which is crucial in neurotransmission.
Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The compound exerts its effects primarily through inhibition of cholinesterase enzymes. This inhibition occurs via binding to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are those related to cholinergic signaling.
類似化合物との比較
Similar Compounds
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, dibromide: Similar structure but with bromide as the counterion.
4,4’-(3-Oxo-1,5-pentanediyl)bis(N-allyl-N,N-dimethylanilinium): Similar core structure but with different substituents.
Uniqueness
The uniqueness of Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide lies in its specific combination of functional groups and counterions, which confer distinct chemical properties and biological activities. Its potential as a cholinesterase inhibitor sets it apart from other similar compounds, making it a valuable subject of study in neurological research.
特性
CAS番号 |
40957-97-9 |
|---|---|
分子式 |
C27H38I2N2O |
分子量 |
660.4 g/mol |
IUPAC名 |
[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium;diiodide |
InChI |
InChI=1S/C27H38N2O.2HI/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;2*1H/q+2;;/p-2 |
InChIキー |
WUUHNEAWVNKDQC-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


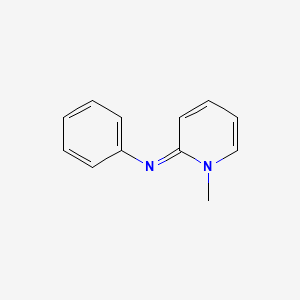
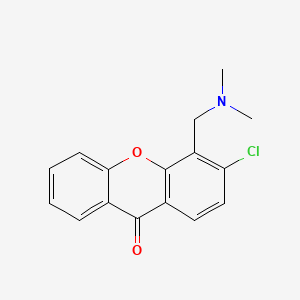
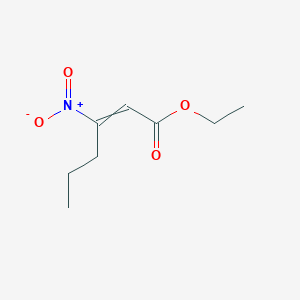
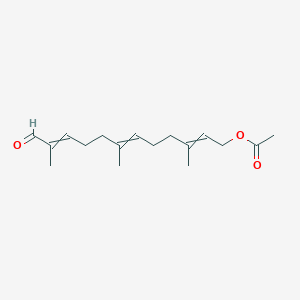


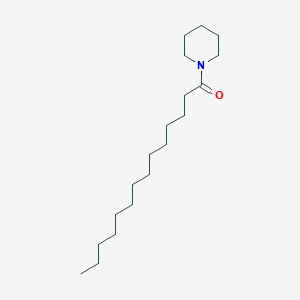
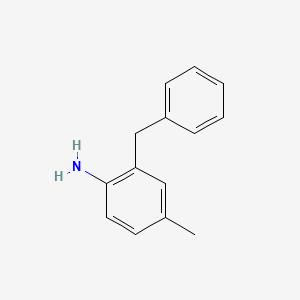
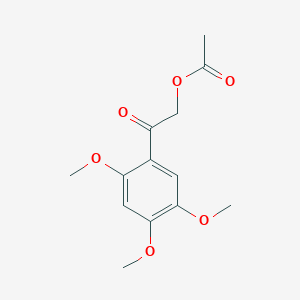

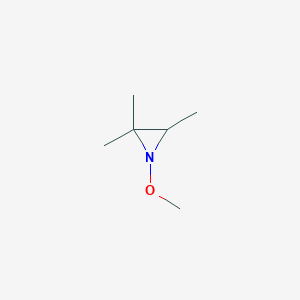

![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
